N-(1-cyanocyclohexyl)-2-(4-methyl-2-oxochromen-7-yl)oxyacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyanocyclohexyl)-2-(4-methyl-2-oxochromen-7-yl)oxyacetamide, also known as CX5461, is a small molecule inhibitor that targets RNA polymerase I (Pol I) transcription. It has emerged as a promising therapeutic agent for cancer treatment due to its ability to selectively target cancer cells with high levels of Pol I transcription.
Wirkmechanismus
N-(1-cyanocyclohexyl)-2-(4-methyl-2-oxochromen-7-yl)oxyacetamide selectively inhibits Pol I transcription by binding to the DNA promoter region of the rRNA genes, preventing the formation of the transcription initiation complex. This results in the inhibition of ribosomal RNA synthesis and subsequent cell death.
Biochemical and Physiological Effects:
In addition to its effects on Pol I transcription, this compound has been shown to induce DNA damage and activate the p53 pathway, leading to cell cycle arrest and apoptosis. This compound has also been shown to induce senescence in cancer cells, which may contribute to its anticancer effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(1-cyanocyclohexyl)-2-(4-methyl-2-oxochromen-7-yl)oxyacetamide is its ability to selectively target cancer cells with high levels of Pol I transcription, making it a promising therapeutic agent for cancer treatment. However, this compound has been shown to have limited efficacy in some cancer types, and its use may be limited by toxicity and off-target effects.
Zukünftige Richtungen
Future research on N-(1-cyanocyclohexyl)-2-(4-methyl-2-oxochromen-7-yl)oxyacetamide will likely focus on identifying biomarkers that can predict response to treatment, as well as developing combination therapies that can enhance its anticancer effects. Additionally, further studies are needed to assess the safety and efficacy of this compound in clinical trials, particularly in combination with other anticancer agents.
Synthesemethoden
The synthesis of N-(1-cyanocyclohexyl)-2-(4-methyl-2-oxochromen-7-yl)oxyacetamide involves a multi-step process that includes the reaction of 7-hydroxy-4-methylcoumarin with ethyl 2-bromoacetate, followed by the reaction of the resulting compound with cyclohexylamine and cyanogen bromide. The final step involves the reaction of the intermediate with acetic anhydride to produce this compound.
Wissenschaftliche Forschungsanwendungen
N-(1-cyanocyclohexyl)-2-(4-methyl-2-oxochromen-7-yl)oxyacetamide has been extensively studied for its potential as a cancer therapeutic agent. It has been shown to selectively target cancer cells with high levels of Pol I transcription, leading to inhibition of ribosomal RNA synthesis and subsequent cell death. This compound has demonstrated efficacy in preclinical models of multiple cancer types, including breast, ovarian, and pancreatic cancer.
Eigenschaften
IUPAC Name |
N-(1-cyanocyclohexyl)-2-(4-methyl-2-oxochromen-7-yl)oxyacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-13-9-18(23)25-16-10-14(5-6-15(13)16)24-11-17(22)21-19(12-20)7-3-2-4-8-19/h5-6,9-10H,2-4,7-8,11H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRXOGEOAMFCFSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NC3(CCCCC3)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.